molecular formula C5H3NO4S B1314825 Isothiazole-4,5-dicarboxylic acid CAS No. 66882-70-0

Isothiazole-4,5-dicarboxylic acid

Cat. No.: B1314825
CAS No.: 66882-70-0
M. Wt: 173.15 g/mol
InChI Key: OUXPIMUWLUOQEU-UHFFFAOYSA-N
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Description

Isothiazole-4,5-dicarboxylic acid is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its unique chemical properties and wide range of applications in medicinal chemistry and organic synthesis. The presence of two carboxylic acid groups at the 4 and 5 positions of the ring enhances its reactivity and potential for forming various derivatives.

Biochemical Analysis

Biochemical Properties

Isothiazole-4,5-dicarboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound can interact with other biomolecules such as nucleic acids, potentially affecting processes like DNA replication and transcription .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity through direct binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its function . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as anti-inflammatory activity without significant toxicity . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which play roles in oxidation-reduction reactions and the transfer of functional groups, respectively . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. Additionally, this compound can influence the activity of cofactors such as NADH and FADH2, which are essential for cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its accumulation in certain tissues, potentially leading to localized effects or toxicity .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with DNA and transcription factors, or in the mitochondria, where it can influence metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiazole-4,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiohydroxylamine with α,β-unsaturated carbonyl compounds, followed by oxidation and cyclization to form the isothiazole ring. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These can include the use of metal-catalyzed reactions to facilitate the cyclization process. For example, palladium-catalyzed cross-coupling reactions have been employed to synthesize isothiazole derivatives with high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

Isothiazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, isothiazoline derivatives, and various substituted isothiazoles. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

Isothiazole-4,5-dicarboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of isothiazole-4,5-dicarboxylic acid and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the isothiazole ring can form strong interactions with metal ions or active sites in proteins, leading to inhibition or modulation of their activity. This makes the compound valuable in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isothiazole-4,5-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific functional groups .

Properties

IUPAC Name

1,2-thiazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO4S/c7-4(8)2-1-6-11-3(2)5(9)10/h1H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXPIMUWLUOQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474747
Record name isothiazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66882-70-0
Record name isothiazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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